2-{[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
2-[((E)-1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide is a complex organic compound that features a benzothiophene core, a pyrazole moiety, and a cyanide group
Properties
Molecular Formula |
C21H19BrN4OS |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-[(E)-[3-[(4-bromopyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C21H19BrN4OS/c1-27-19-7-6-14(8-15(19)12-26-13-16(22)11-25-26)10-24-21-18(9-23)17-4-2-3-5-20(17)28-21/h6-8,10-11,13H,2-5,12H2,1H3/b24-10+ |
InChI Key |
MYMANDNWBODLJW-YSURURNPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)CN4C=C(C=N4)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)CN4C=C(C=N4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[((E)-1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide typically involves multiple steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 4-bromo-1H-pyrazole, which can be achieved through the bromination of pyrazole.
Attachment of the Pyrazole to the Benzothiophene Core: The next step involves the coupling of the 4-bromo-1H-pyrazole with a benzothiophene derivative under suitable conditions, such as using a palladium catalyst.
Introduction of the Cyanide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[((E)-1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine and cyanide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium cyanide (NaCN) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-[((E)-1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[((E)-1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in similar applications.
4-Methoxyphenyl derivatives: Compounds with similar aromatic structures and functional groups.
Benzothiophene derivatives: Compounds with the same core structure but different substituents.
Uniqueness
2-[((E)-1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
